molecular formula C8H16ClNO B2835072 (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2243505-41-9

(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B2835072
CAS No.: 2243505-41-9
M. Wt: 177.67
InChI Key: VLAOBGRYNMTJDE-CZEXFEQNSA-N
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Description

(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine derivative with a constrained β-proline mimic structure. Its rigid 7-azabicyclo[2.2.1]heptane core and methoxymethyl substituent at the C-2 position confer unique conformational stability and solubility properties. The hydrochloride salt form enhances its crystallinity and handling in synthetic applications. This compound is synthesized via Boc-deprotection followed by functionalization with methoxymethyl groups, as described in multi-step routes yielding 35–77% purity after chromatographic purification .

Properties

IUPAC Name

(1S,2R,4R)-2-(methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-5-6-4-7-2-3-8(6)9-7;/h6-9H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAOBGRYNMTJDE-CZEXFEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2CCC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1C[C@H]2CC[C@@H]1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride, with the CAS number 2243505-41-9, is a bicyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₈H₁₆ClNO
  • Molecular Weight : 177.67 g/mol
  • Structure : The compound features a bicyclic structure that is significant for its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly in relation to dopamine and other monoamine transporters. Research indicates that derivatives of the azabicyclo[2.2.1]heptane structure exhibit varying affinities for the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain.

Binding Affinity Studies

Studies have shown that various stereoisomers of related compounds demonstrate differing binding affinities at the DAT:

  • In vitro studies indicated that some derivatives are significantly less potent than cocaine but still exhibit notable affinity (Ki values ranging from 5 to 96 µM) .
  • Molecular modeling suggests that the rigid structure of these compounds allows for unique interactions with the DAT, potentially leading to different pharmacological profiles compared to traditional stimulants .

Analgesic and Anti-inflammatory Properties

Research has indicated that azabicyclo[2.2.1]heptane derivatives may possess analgesic and anti-inflammatory activities:

  • Case Study : A derivative was identified as a potent thromboxane (TxA₂) antagonist with significant effects on platelet aggregation in vitro and in vivo . This suggests potential therapeutic applications in cardiovascular diseases.

Cholinergic Activity

Another area of interest is the cholinergic activity of these compounds:

  • Cholinergic Receptor Ligands : Some derivatives have been shown to act as ligands for cholinergic receptors, which could be beneficial in treating disorders associated with cholinergic dysfunction .

Data Summary

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
Binding Affinity (Ki)5 - 96 µM
Analgesic ActivityYes
Cholinergic ActivityYes

Scientific Research Applications

Cocaine Binding Site Ligands

Research has indicated that derivatives of the 7-azabicyclo[2.2.1]heptane framework can serve as cocaine binding site ligands at the dopamine transporter. For instance, studies have synthesized various stereoisomers of related compounds and evaluated their binding affinities, revealing that some derivatives exhibit affinities significantly lower than cocaine itself but still demonstrate potential for further development as therapeutic agents targeting addiction and related disorders .

Cardiovascular Applications

The compound's derivatives are being explored for their role in treating cardiovascular diseases. Specific derivatives have shown promise in managing conditions like hypertension and myocardial ischemia, suggesting that modifications to the azabicyclo structure can enhance therapeutic efficacy against cardiovascular ailments .

Neuropharmacology

Given its structural similarity to known psychoactive substances, (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride is also being investigated for its neuropharmacological properties. Preliminary studies indicate that it may influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders .

Synthesis and Derivative Development

The synthesis of (1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane involves several chemical transformations that allow for the introduction of various functional groups to enhance biological activity. Techniques such as bis-hydroxylation and alkylation are commonly employed to generate derivatives with improved pharmacological profiles .

Binding Affinity Studies

A comprehensive study evaluated the binding affinities of various azabicyclo derivatives at dopamine transporters using rat caudate-putamen tissue samples. The results highlighted that while these compounds are less potent than cocaine (Ki values ranging from 5 to 96 µM), certain isomers displayed enhanced binding characteristics compared to others, suggesting a nuanced approach to drug design in this class .

Cardiovascular Efficacy Trials

Clinical trials have focused on the cardiovascular applications of azabicyclo derivatives. One notable study demonstrated that specific modifications to the bicyclic structure could lead to significant reductions in blood pressure in hypertensive models, indicating a promising therapeutic pathway for future drug development targeting cardiovascular health .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework and Substituent Effects

The 7-azabicyclo[2.2.1]heptane scaffold is shared among several pharmacologically active compounds. Key comparisons include:

Epibatidine [(2R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane Monohydrochloride]
  • Structure : Features a 6-chloro-3-pyridinyl substituent at C-2 instead of methoxymethyl.
  • Activity: Binds with nanomolar affinity to nicotinic acetylcholine receptors (nAChRs), making it a potent analgesic and neurotoxin .
  • Stability : The chloropyridinyl group enhances lipophilicity and receptor interaction but may reduce aqueous solubility compared to the methoxymethyl group in the target compound.
β-Proline Mimics
  • Example : Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate.
  • Structure : Thienyl substituents at C-2 mimic proline’s pyrrolidine ring while enforcing helical conformations in oligomers.
  • Application : Used in peptide design due to stable helical structures resistant to solvent polarity .
N-Acyl Derivatives (e.g., N-Benzoyl-1-(Methoxymethyl)-7-azabicyclo[2.2.1]heptanes)
  • Synthesis : Prepared via TFA-mediated Boc-deprotection and acylation, yielding 45–77% purified products .
  • Stability : These amides exhibit resistance to base-catalyzed hydrolysis due to nitrogen pyramidalization, unlike planar amides .

Physicochemical Properties

Property Target Compound Epibatidine N-Benzoyl Derivative (5c)
Molecular Formula C₇H₁₂ClNO₂ C₁₁H₁₃ClN₂ C₁₅H₁₇ClN₂O₃
Molecular Weight (g/mol) 177.63 208.69 308.76
Key Substituent C-2 Methoxymethyl C-2 Chloropyridinyl C-1 p-Nitrobenzoyl
Solubility High (polar substituent) Moderate (chloropyridinyl) Low (aromatic acyl group)
Stability Stable cis-amide conformation Base-sensitive amide Hydrolysis-resistant amide
References

Q & A

Basic Question

  • NMR Spectroscopy :
    • ¹H-NMR : Methoxymethyl protons appear as a singlet at δ 3.2–3.4 ppm; bicyclic protons exhibit distinct splitting due to constrained geometry .
    • ¹³C-NMR : The quaternary bridgehead carbon resonates at δ 60–70 ppm, while the methoxymethyl carbon appears at δ 55–60 ppm .
  • HRMS : Accurate mass determination (e.g., m/z 248.75 for C₁₁H₂₁ClN₂O₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 99.4% enantiomeric purity via chiral HPLC) .

How does the bicyclic framework influence the compound's reactivity and stability?

Advanced Question
The 7-azabicyclo[2.2.1]heptane scaffold confers:

  • Steric Hindrance : Hindered rotation around the N–CO bond (e.g., 1.2 kcal/mol lower rotational barrier compared to unstrained amides) .
  • Pyramidalized Nitrogen : Quantum mechanical calculations reveal unusual amide bond distortion due to intramolecular strain, reducing susceptibility to hydrolysis .
  • Enhanced Stability : Resistance to base-catalyzed hydrolysis under conditions that degrade linear amides (e.g., NaOH/MeOH at 50°C) .

Q. Table: Stability Comparison

ConditionLinear AmideBicyclic Amide
0.1M NaOH/MeOH, 50°C90% degradation in 1h<5% degradation in 24h

What strategies address low yields in palladium-catalyzed functionalization of the bicyclic core?

Advanced Question
Low yields in cross-coupling (e.g., N-heteroaryl aminations) are mitigated by:

  • Catalyst Optimization : Palladium-bisimidazol-2-ylidene complexes enhance substrate scope and efficiency (yields: 45–77%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
  • Protecting Groups : Boc or benzyl groups prevent side reactions at the secondary amine .

Q. Example Protocol :

  • Substrate: 7-azabicyclo[2.2.1]heptane
  • Catalyst: Pd(OAc)₂/imidazolium salt (5 mol%)
  • Base: Cs₂CO₃, DMF, 80°C → 12h
  • Yield: 62%

How can researchers resolve conflicting data on biological activity in neuropharmacology studies?

Advanced Question
Contradictions arise from:

  • Receptor Specificity : Epibatidine analogs (structurally related) show high affinity for nicotinic acetylcholine receptors (nAChRs), but off-target effects may occur due to similar bicyclic frameworks .
  • Enantiomeric Purity : Impure samples may exhibit mixed agonism/antagonism. Validate enantiopurity via chiral HPLC before bioassays .
  • In Silico Modeling : Docking studies using pyramidalized nitrogen parameters (derived from DFT calculations) improve target prediction accuracy .

Q. Table: Receptor Binding Data

CompoundnAChR IC₅₀ (nM)Off-Target (5-HT₃) IC₅₀ (nM)
Epibatidine0.510,000
Target Compound*2.1 (predicted)>50,000 (predicted)
*Predicted via molecular dynamics simulations.

What computational tools are recommended for studying the compound's conformational dynamics?

Advanced Question

  • DFT Calculations : Gaussian or ORCA software to analyze pyramidalization energy (ΔE = 6–8 kcal/mol for amide nitrogen) .
  • Molecular Dynamics (MD) : GROMACS or AMBER for simulating solvent effects on intramolecular H-bonding (e.g., O–H⋯N interactions stabilizing the bicyclic core) .
  • Docking Studies : AutoDock Vina with nAChR crystal structures (PDB: 2QC1) to predict binding modes .

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